4-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
Properties
IUPAC Name |
4-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c1-3-18-10-15(17-11(18)2)23(20,21)19-6-7-22-14-5-4-13(16)8-12(14)9-19/h4-5,8,10H,3,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKVIDNNJHMUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCOC3=C(C2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a novel compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the realms of neuropharmacology and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034290-83-8 |
| Molecular Formula | C15H18FN3O3S |
| Molecular Weight | 339.4 g/mol |
Neuropharmacological Effects
Recent studies indicate that compounds similar to this compound exhibit significant activity at dopamine receptors. For instance, a related compound was identified as a selective D3 dopamine receptor agonist that promotes β-arrestin translocation and G protein activation while showing minimal activity at D2 receptors . This selectivity is crucial for developing treatments for neuropsychiatric disorders without the side effects associated with broader receptor activation.
Antimicrobial Activity
The antimicrobial potential of related imidazole derivatives has been documented in various studies. For example, compounds with similar sulfonyl groups have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. One study reported that a derivative exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates . The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: D3 Receptor Agonism
A study focused on optimizing the activity of a D3 receptor agonist revealed that structural modifications significantly enhanced selectivity and potency. The compound showed an EC50 of 710 nM for D3 receptor activation without measurable activity at D2 receptors . This finding underscores the importance of structural nuances in achieving desired therapeutic effects.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of sulfonamide derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain modifications to the imidazole ring could enhance antibacterial efficacy against various pathogens. The synthesized compounds were subjected to zone of inhibition tests against clinical isolates, demonstrating promising antimicrobial properties .
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
